![molecular formula C16H17NO5S B7645922 5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B7645922.png)
5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid, also known as DMSB or N-(3,5-dimethylphenyl)-2-methoxy-5-sulfamoylbenzoic acid, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of 5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. This compound has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory and immune responses. Additionally, this compound has been found to inhibit the activity of protein kinase B (Akt), a signaling pathway that is frequently upregulated in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer activities, this compound has been found to exhibit anti-microbial activity against a variety of pathogens, including bacteria, fungi, and viruses. This compound has also been found to reduce oxidative stress and protect against cellular damage caused by reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid in lab experiments is its well-characterized biological activity. This compound has been extensively studied for its anti-inflammatory and anti-cancer activities, and its mechanism of action is well understood. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient compound to work with in the lab.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been found to be relatively non-toxic in vitro, its toxicity in vivo has not been extensively studied. Additionally, this compound may have off-target effects on other enzymes and signaling pathways, which could complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid. One area of interest is the development of this compound derivatives with improved biological activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more research is needed to investigate the potential off-target effects of this compound and to determine the optimal dosing and administration strategies for this compound.
Méthodes De Synthèse
The synthesis of 5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid is a multi-step process that involves the reaction of 3,5-dimethylphenylamine with sulfuric acid to form the corresponding sulfonamide. The sulfonamide is then reacted with 2-methoxybenzoic acid in the presence of a catalyst to produce this compound. The purity of the final product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its anti-inflammatory activity. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce the expression of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins. These effects make this compound a potential therapeutic agent for the treatment of various inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.
This compound has also been found to exhibit anti-cancer activity. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G1 phase. These findings suggest that this compound may have potential as a chemotherapeutic agent for the treatment of various types of cancer.
Propriétés
IUPAC Name |
5-[(3,5-dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-10-6-11(2)8-12(7-10)17-23(20,21)13-4-5-15(22-3)14(9-13)16(18)19/h4-9,17H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPIYKBYYVWISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Z)-[(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B7645839.png)
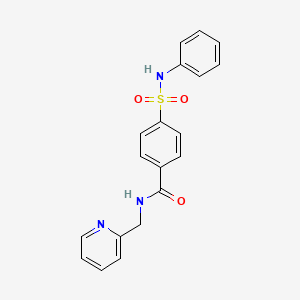
![Ethyl 2-amino-6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyanopyridine-3-carboxylate](/img/structure/B7645850.png)
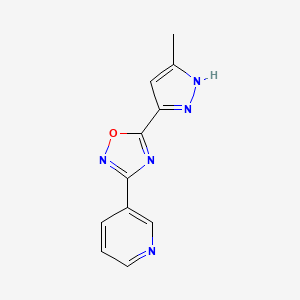
![1-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]-3-[(2R)-2-hydroxypropyl]urea](/img/structure/B7645873.png)
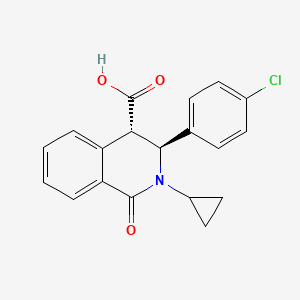
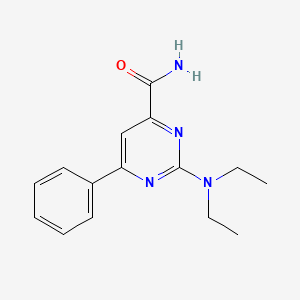
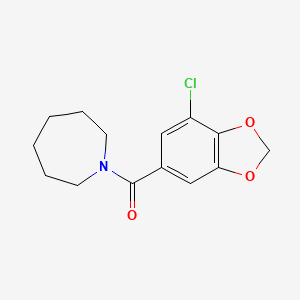
![N'-[4-(3-methylphenoxy)phenyl]-N-(2-pyridin-2-ylethyl)oxamide](/img/structure/B7645905.png)
![2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7645911.png)
![2-(2-methoxyphenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7645913.png)
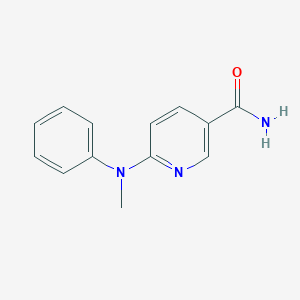
![Pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone](/img/structure/B7645923.png)
![2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoxaline-6-carboxamide](/img/structure/B7645935.png)